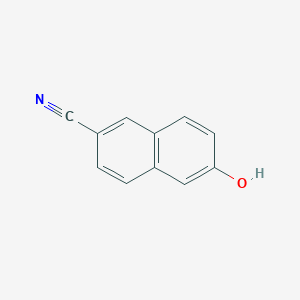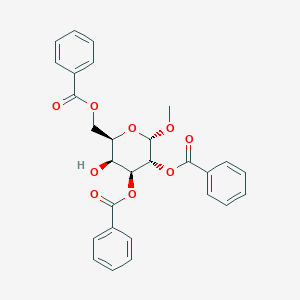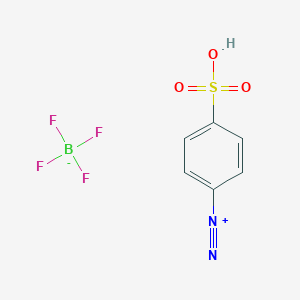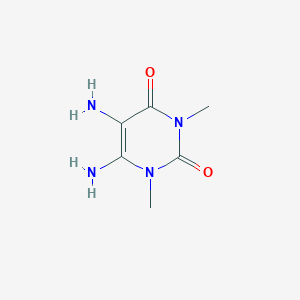
6-氰基-2-萘酚
描述
Synthesis Analysis
6-Cyano-2-naphthol can be synthesized through a multi-step process involving the bromination of 2-naphthol, followed by cyanation. A study by Zhuang Yuan-yuan et al. (2014) describes a two-step one-pot process for preparing 6-bromo-2-naphthol with high yield, which is then converted to 6-cyano-2-naphthol using copper(I) cyanide with a yield of 91.2% (Zhuang Yuan-yuan et al., 2014).
Molecular Structure Analysis
The molecular structure of 6-Cyano-2-naphthol includes a naphthalene ring with a cyano group attached at the 6th position and a hydroxyl group at the 2nd position. This structure contributes to its distinct chemical properties and reactivity. Studies on similar naphthalene derivatives highlight the importance of substituent positions and types on the overall behavior and reactivity of the compounds, although specific studies on 6-Cyano-2-naphthol's structure are limited.
Chemical Reactions and Properties
The chemical reactivity of 6-Cyano-2-naphthol involves its participation in various organic reactions, including cycloadditions and cross-coupling reactions. For instance, the electrophilic cyclization of alkynes can be utilized for the synthesis of naphthalenes and 2-naphthols, showcasing the compound's versatility in organic synthesis (Xiaoxiang Zhang et al., 2006).
科学研究应用
其他化合物的合成
“6-氰基-2-萘酚”可用于制备各种其他化合物。其中包括:
超光酸
“6-氰基-2-萘酚”是一种超光酸,其基态pKa*值为8.4,激发态pKa值为0.2 。这使其在与光酸度和光碱度相关的研究中很有用。
聚苯胺翡翠盐 (PANI-ES) 的质子化
“6-氰基-2-萘酚”质子化 PANI-ES 以形成 PANI-EB (翡翠碱),这显示出增强的导电性 。这种特性可用于导电聚合物的开发。
质子转移动力学研究
已经研究了“6-氰基-2-萘酚”的质子转移动力学和光物理行为 。这使其成为质子转移反应研究中的宝贵化合物。
钯催化还原的反应物
“6-氰基-2-萘酚”可用作钯催化还原的反应物 。此反应在有机合成领域很重要。
镍催化交叉偶联反应的反应物
“6-氰基-2-萘酚”也可用作镍催化交叉偶联反应的反应物 。这些反应广泛用于复杂有机分子的合成。
钯催化赫克反应的反应物
“6-氰基-2-萘酚”可用作钯催化赫克反应的反应物 。赫克反应是用于有机化学中碳-碳键形成的一种反应类型。
十二烷基乙二醇二-6-氰基-2-萘基醚的合成
作用机制
安全和危害
6-Cyano-2-naphthol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation persists .
属性
IUPAC Name |
6-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTNIBWKHNIPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404614 | |
| Record name | 6-Cyano-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52927-22-7 | |
| Record name | 6-Cyano-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Cyano-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of 6-Cyano-2-naphthol that make it useful in research?
A: 6-Cyano-2-naphthol is a weak organic acid with notable photoacidic properties. This means its acidity increases significantly upon excitation with light, allowing for controlled proton transfer reactions. [, ] This characteristic makes it valuable in studying proton transfer dynamics and applications like fluorescence modulation. []
Q2: How does the structure of 6-Cyano-2-naphthol relate to its photoacidity?
A: The presence of both the cyano (-CN) group and the hydroxyl (-OH) group on the naphthalene ring contributes to its photoacidity. The cyano group acts as a strong electron-withdrawing group, enhancing the acidity of the hydroxyl group in the excited state. [] Studies have shown that replacing the cyano group with other substituents, like sulfonate, can alter the photoacidity, demonstrating the importance of structure-activity relationships. []
Q3: How does confinement within a cyclodextrin cavity affect the fluorescence of 6-Cyano-2-naphthol?
A: Studies have shown that encapsulation of 6-Cyano-2-naphthol within β-cyclodextrin leads to minimal fluorescence modulation. [] This observation, in contrast to other 2-naphthol derivatives, is attributed to the high photoacidity of 6-Cyano-2-naphthol. [] This highlights the influence of the microenvironment on the photophysical properties of 6-Cyano-2-naphthol. []
Q4: Can you describe a practical application of 6-Cyano-2-naphthol in sensing?
A: 6-Cyano-2-naphthol has been successfully incorporated into a ratiometric fluorescent probe, Naph-DFOB, for the detection of hypochlorite (ClO-). [] The probe utilizes the ClO--triggered chlorination of 6-Cyano-2-naphthol and the resulting decrease in pKa to achieve selective and sensitive detection. [] This probe has shown promise for imaging intracellular ClO- in living cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)


![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)




![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
